molecular formula C24H21N3O4 B12200632 6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B12200632
M. Wt: 415.4 g/mol
InChI Key: IZNCIVKHRUVXNP-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the use of a one-pot, three-component reaction. This involves the condensation of appropriate starting materials in the presence of a catalyst, such as onion extract, which acts as a green catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide include other chromene derivatives and oxadiazole-containing compounds. These compounds often share similar chemical properties and reactivity but may differ in their biological activity and applications. For example, 5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene bearing N,N-dimethylaniline has been studied for its use as a chemosensor . The unique combination of functional groups in this compound sets it apart from these similar compounds, offering distinct advantages in specific applications .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-13-9-18-19(28)12-21(30-20(18)10-14(13)2)24(29)25-23-22(26-31-27-23)17-8-7-15-5-3-4-6-16(15)11-17/h7-12H,3-6H2,1-2H3,(H,25,27,29)

InChI Key

IZNCIVKHRUVXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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